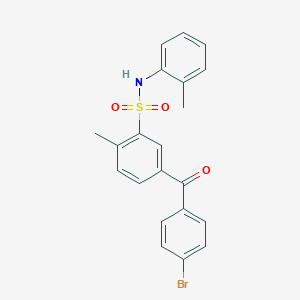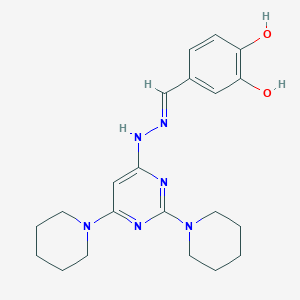![molecular formula C22H26N2O B6106601 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. and has since been the focus of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Wirkmechanismus
The mechanism of action of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, this compound can alter gene expression patterns in cancer cells, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. It has been shown to induce differentiation in various cell types, including neuronal and hematopoietic cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol in lab experiments is its specificity for HDAC enzymes. This can be useful in studying the role of HDACs in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to better understand its effects on normal cells and its potential toxicity. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzyl alcohol with 3-anilinopiperidine. The resulting intermediate is then reacted with 4-iodobenzaldehyde to form the final product. The synthesis of this compound has been well-documented in the literature and has been optimized for large-scale production.
Eigenschaften
IUPAC Name |
4-[4-[(3-anilinopiperidin-1-yl)methyl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-16-5-4-7-19-11-13-20(14-12-19)17-24-15-6-10-22(18-24)23-21-8-2-1-3-9-21/h1-3,8-9,11-14,22-23,25H,5-6,10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGIUUGZZBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)

![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)